![molecular formula C23H29BO5 B6321095 2-[2-Benzyloxy-5-(1,3-dioxan-2-yl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane CAS No. 2096995-63-8](/img/structure/B6321095.png)
2-[2-Benzyloxy-5-(1,3-dioxan-2-yl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-Benzyloxy-5-(1,3-dioxan-2-yl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane is a complex organic compound featuring a boron-containing dioxaborinane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Benzyloxy-5-(1,3-dioxan-2-yl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane typically involves multiple steps:
Formation of the Dioxaborinane Ring: This step involves the reaction of a boronic acid or boronic ester with a diol. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a phenol derivative in the presence of a base.
Formation of the 1,3-Dioxane Ring: This involves the reaction of a diol with an aldehyde or ketone under acidic conditions to form the 1,3-dioxane ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the dioxane ring, potentially leading to ring-opening and formation of diol derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Diol derivatives.
Substitution: Nitro, sulfonyl, or halogenated phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-[2-Benzyloxy-5-(1,3-dioxan-2-yl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane is used as a reagent in Suzuki-Miyaura coupling reactions. This reaction is pivotal in the synthesis of biaryl compounds, which are important in pharmaceuticals, agrochemicals, and organic materials.
Biology and Medicine
The compound’s derivatives may exhibit biological activity, making them candidates for drug development. Research into their pharmacological properties could lead to new treatments for various diseases.
Industry
In industry, this compound can be used in the synthesis of complex organic molecules, including polymers and advanced materials. Its role in cross-coupling reactions makes it valuable for the production of fine chemicals and intermediates.
Mecanismo De Acción
The mechanism by which 2-[2-Benzyloxy-5-(1,3-dioxan-2-yl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane exerts its effects in reactions involves the formation of a boronate complex. This complex facilitates the transfer of organic groups between molecules, a key step in the Suzuki-Miyaura coupling. The boron atom in the dioxaborinane ring acts as a Lewis acid, coordinating with nucleophiles and promoting the transmetalation process.
Comparación Con Compuestos Similares
Similar Compounds
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane: Similar structure but lacks the benzyloxy and dioxane groups.
2-Phenyl-1,3-dioxan-5-ol: Contains the dioxane ring but lacks the boron-containing dioxaborinane ring.
EZ-A15: A complex compound with a dioxane ring and benzyloxy group, but different overall structure and applications.
Uniqueness
2-[2-Benzyloxy-5-(1,3-dioxan-2-yl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane is unique due to its combination of a boron-containing dioxaborinane ring and a benzyloxy-substituted phenyl group. This structure provides distinct reactivity and stability, making it particularly useful in cross-coupling reactions and other synthetic applications.
This compound’s unique combination of functional groups and its role in facilitating important chemical reactions highlight its significance in both research and industrial applications.
Propiedades
IUPAC Name |
2-[5-(1,3-dioxan-2-yl)-2-phenylmethoxyphenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29BO5/c1-17-15-23(2,3)29-24(28-17)20-14-19(22-25-12-7-13-26-22)10-11-21(20)27-16-18-8-5-4-6-9-18/h4-6,8-11,14,17,22H,7,12-13,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRRSOPIGBBVGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=C(C=CC(=C2)C3OCCCO3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29BO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
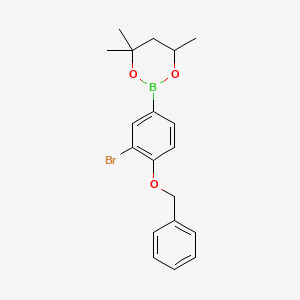
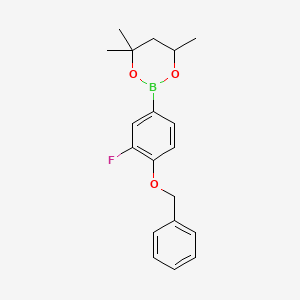
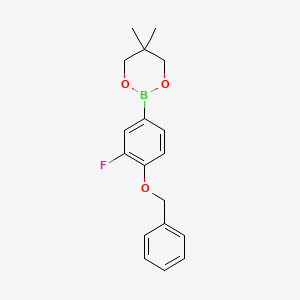
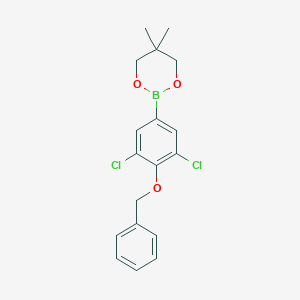
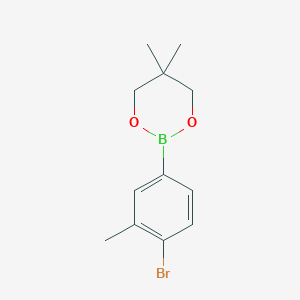

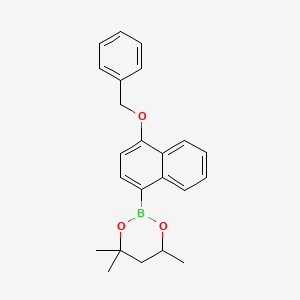
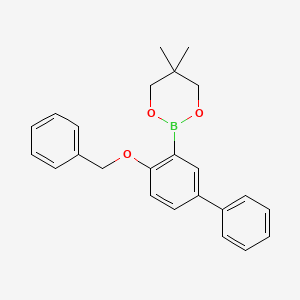
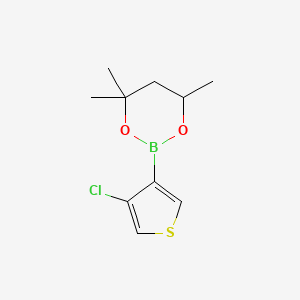
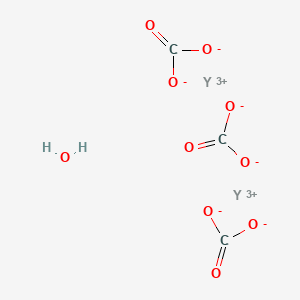
![2-[(Tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoic acid](/img/structure/B6321078.png)
![[(TERT-BUTOXYCARBONYL)AMINO]-2-(TRIFLUOROMETHYL)HEX-5-ENOIC ACID](/img/structure/B6321083.png)
![2-[3-(1,3-Dioxan-2-yl)-4-methoxyphenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6321089.png)
![2-[2-Benzyloxy-5-(1,3-dioxan-2-yl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6321091.png)
